molecular formula C10H14ClNO2 B1607024 4-Amino-2-phenylbutanoic acid hydrochloride CAS No. 66859-48-1

4-Amino-2-phenylbutanoic acid hydrochloride

Cat. No.: B1607024
CAS No.: 66859-48-1
M. Wt: 215.67 g/mol
InChI Key: ANXJUMSUOAYSNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-phenylbutanoic acid hydrochloride typically involves the following steps:

    Condensation: Benzyl cyanide is condensed with ethyl chloroacetate in the presence of a base to form ethyl 2-cyano-3-phenylpropanoate.

    Reduction: The nitrile group is reduced to an amine using hydrogen gas and a catalyst such as palladium on carbon.

    Hydrolysis: The ester group is hydrolyzed to form the corresponding carboxylic acid.

    Formation of Hydrochloride Salt: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-phenylbutanoic acid hydrochloride undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-2-phenylbutanoic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by acting as a GABA_B receptor agonist. This leads to increased inhibitory neurotransmission in the central nervous system, resulting in anxiolytic and sedative effects. Additionally, at low concentrations, it mildly increases the concentration of dopamine in the brain, providing stimulatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-phenylbutanoic acid hydrochloride is unique in its dual action as both a GABA_B receptor agonist and a mild dopamine enhancer. This combination of effects is not commonly found in other similar compounds, making it particularly useful for its anxiolytic and stimulatory properties .

Properties

IUPAC Name

4-amino-2-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-7-6-9(10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXJUMSUOAYSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50985474
Record name 4-Amino-2-phenylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66859-48-1
Record name 4-Amino-2-phenylbutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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